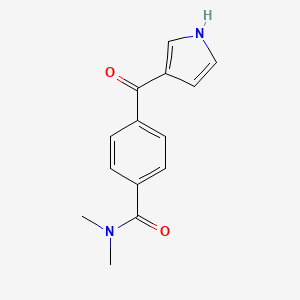![molecular formula C13H16ClNO2 B7585013 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one, also known as 4-CPVP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one involves the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the drug's psychoactive effects, which include euphoria, increased energy, and heightened alertness. The drug also has an affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one include an increase in heart rate, blood pressure, and body temperature. The drug also causes pupil dilation and dry mouth. In high doses, 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one can cause seizures, hallucinations, and psychosis. Long-term use of the drug may lead to addiction, cognitive impairment, and other health problems.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one in lab experiments is its potency and specificity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in the brain. However, the drug's psychoactive effects and potential for abuse make it difficult to use in human studies. Additionally, the drug's legal status and limited availability may also be a limitation for researchers.
未来方向
Future research on 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one may focus on the development of new compounds that have similar effects but with fewer side effects and lower potential for abuse. Studies may also investigate the long-term effects of the drug on the brain and behavior, as well as its potential as a treatment for certain neurological disorders. Additionally, research may explore the use of 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one involves the reaction of 4-chlorobenzaldehyde with methylamine and ethyl acetoacetate in the presence of a catalyst. The product is then purified using recrystallization or chromatography. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other cathinones such as methylone and mephedrone. Studies have also shown that 3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one has an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
属性
IUPAC Name |
3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-1-10(2-5-11)3-6-13(17)15-8-7-12(16)9-15/h1-2,4-5,12,16H,3,6-9H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJFNMXKAXOWOB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
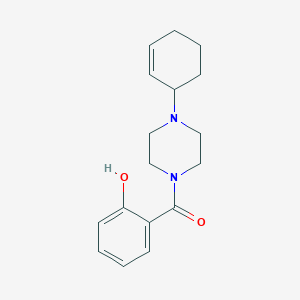
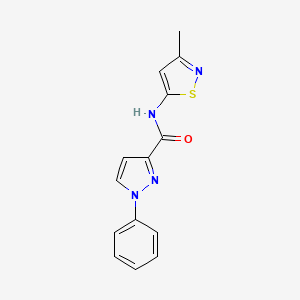
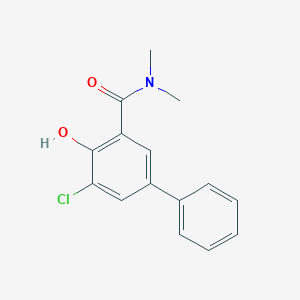
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
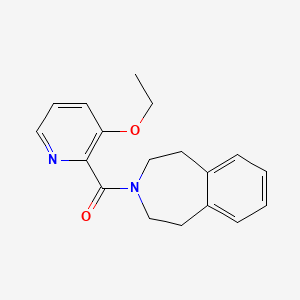
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
